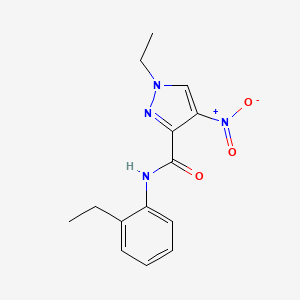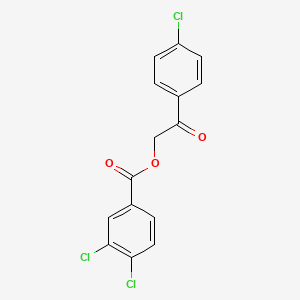
2-(4-chlorophenyl)-2-oxoethyl 3,4-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-2-oxoethyl 3,4-dichlorobenzoate, commonly known as CDB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a herbicide and insecticide. This compound belongs to the family of benzoate herbicides and is known for its high efficacy against a wide range of weeds and insects.
Aplicaciones Científicas De Investigación
CDB has been extensively studied for its potential applications in the field of agriculture. It has been found to be highly effective against a wide range of weeds and insects, making it a promising candidate for use as a herbicide and insecticide. CDB has been shown to have a broad spectrum of activity against various weed species, including grasses and broad-leaved weeds. Additionally, CDB has shown promising results in controlling insect pests such as aphids, whiteflies, and thrips.
Mecanismo De Acción
The mechanism of action of CDB involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO), which is involved in the synthesis of chlorophyll in plants. CDB binds to the active site of the PPO enzyme, preventing it from functioning properly. This leads to the accumulation of toxic intermediates, resulting in the death of the plant. In insects, CDB acts as a neurotoxin, disrupting the normal functioning of the nervous system and leading to paralysis and death.
Biochemical and Physiological Effects:
CDB has been shown to have minimal toxicity to mammals and birds, making it a safer alternative to other herbicides and insecticides. However, it can have adverse effects on aquatic organisms and non-target plants. CDB has also been shown to have a low persistence in the environment, making it an environmentally friendly option for pest control.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of CDB is its high efficacy against a wide range of pests, making it a promising candidate for use in agriculture. Additionally, CDB has minimal toxicity to mammals and birds, making it a safer option for pest control. However, CDB can have adverse effects on aquatic organisms and non-target plants, limiting its use in certain environments. Another limitation of CDB is its high cost of production, which may hinder its widespread use in agriculture.
Direcciones Futuras
There are several future directions for the research and development of CDB. One potential area of research is the optimization of the synthesis method to improve the yield and reduce the cost of production. Another area of research is the development of new formulations of CDB that can improve its efficacy and reduce its environmental impact. Additionally, further studies are needed to evaluate the long-term effects of CDB on the environment and non-target organisms. Finally, the potential use of CDB as a lead compound for the development of new herbicides and insecticides should be explored.
Métodos De Síntesis
The synthesis of CDB involves the reaction between 3,4-dichlorobenzoic acid and 2-(4-chlorophenyl)-2-oxoacetic acid ethyl ester in the presence of a catalyst. The reaction proceeds through an esterification process, resulting in the formation of CDB. The yield of CDB can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time.
Propiedades
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 3,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3O3/c16-11-4-1-9(2-5-11)14(19)8-21-15(20)10-3-6-12(17)13(18)7-10/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHBGRLWRWHYGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2-oxoethyl 3,4-dichlorobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(4-methoxy-3-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5716384.png)
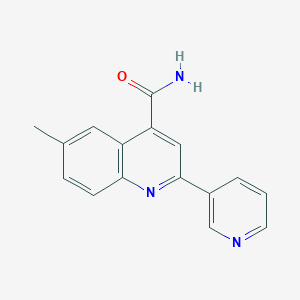
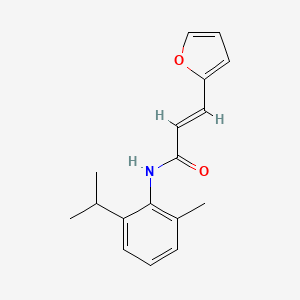


![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline](/img/structure/B5716408.png)
![2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5716413.png)
![N-[2-(dimethylamino)ethyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B5716418.png)

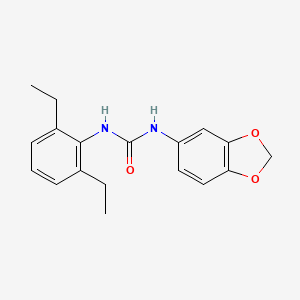
![2-(2,4-dichlorophenyl)-N'-{[(2,3-dimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5716438.png)

